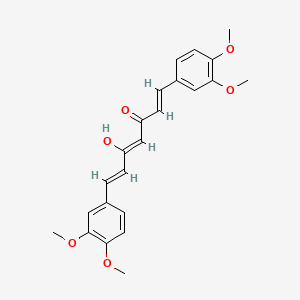

Dimethylcurcumin

Übersicht

Beschreibung

Dimethylcurcumin, also known as ASC-J9, is a synthetic curcuminoid and a nonsteroidal antiandrogen . It is under development by AndroScience Corporation as a topical medication for the treatment of acne vulgaris . It shows strong and specific antiandrogenic activity in vitro .

Synthesis Analysis

Dimethylcurcumin is a synthetic curcumin and was synthesized by Pedersen et al . It was observed to have higher activity compared to curcumin against PC-3 (AR negative) as well as LNCaP prostate cancer cells .Molecular Structure Analysis

The molecular formula of Dimethylcurcumin is C23H24O6 . It has an average mass of 396.433 Da and a monoisotopic mass of 396.157288 Da .Chemical Reactions Analysis

Dimethylcurcumin is a synthetic curcumin and it was synthesized by Pedersen et al . It was observed that it has higher activity as compared to curcumin against PC-3 (AR negative) as well as LNCaP prostate cancer cells .Physical And Chemical Properties Analysis

Dimethylcurcumin has a molecular formula of C23H24O6 and a molecular weight of 396.43 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Prostate Cancer Treatment

ASC-J9 has been found to suppress prostate cancer cell proliferation and invasion . It does this through an androgen receptor (AR) degradation enhancer, which can suppress the progression of prostate cancer. Interestingly, ASC-J9 can also suppress the progression of prostate cancer via an AR-independent mechanism, which might involve modulating the tumor suppressor ATF3 expression .

Keloid Fibroblast Suppression

ASC-J9 has been found to block cell proliferation and extracellular matrix production of keloid fibroblasts . It does this through inhibiting STAT3 signaling, which mediates the biological functions of keloid fibroblasts .

Bladder Cancer Treatment

ASC-J9 has been found to increase the chemotherapy efficacy in bladder cancer . The exact mechanism of how it does this is not specified in the source, but it suggests that ASC-J9 could be a promising agent in bladder cancer treatment .

Treatment of Spinal and Bulbar Muscular Atrophy

ASC-J9 has been found to ameliorate the phenotype of spinal and bulbar muscular atrophy . The source does not provide specific details on how it does this, but it suggests that ASC-J9 could be a promising agent in the treatment of this condition .

Anticancer Agent

Dimethylcurcumin has been found to have anticancer properties . It has been found to inhibit the expression of cyclin-dependent kinase four (CDK4) and cyclin-D1 while inducing the expression of p53 and p21, which may play a key role in cell cycle arrest .

Inhibition of Enzymes and Regulation of P-glycoprotein Activity

Dimethylcurcumin has been found to have the ability to inactivate enzymes and regulate P-glycoprotein activity . This could potentially make it a promising agent in the treatment of various conditions .

Inducing Apoptosis and Promoting Autophagy of Cancer Cells

Dimethylcurcumin has been found to induce apoptosis and promote autophagy of cancer cells . This could potentially make it a promising agent in the treatment of various cancers .

Inhibiting Migration and DNA Transcription

Dimethylcurcumin has been found to inhibit migration and DNA transcription . This could potentially make it a promising agent in the treatment of various conditions .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

ASC-J9, also known as Dimethylcurcumin, is primarily targeted towards the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

Instead, it appears to act as a Selective Androgen Receptor Degradation Enhancer (SARD) . This means that ASC-J9 enhances the degradation of certain subpopulations of the AR, particularly those present in the prostate gland .

Biochemical Pathways

ASC-J9 has been found to suppress the phosphorylation/activation of STAT3 and the expression of CCL2, with little influence on the PIAS3 expression in AR-negative PC3 cells . This suggests that ASC-J9 could also modulate STAT3 phosphorylation/activation and CCL2 expression through an AR-independent pathway .

Pharmacokinetics

One of the major challenges with the use of curcumin, from which ASC-J9 is derived, is its poor solubility and low metabolic stability, which hinder its bioavailability . Asc-j9, being a lipophilic compound, maintains its anticancer potency and has greatly improved systemic bioavailability .

Result of Action

ASC-J9 effectively suppresses the growth and invasion of castration-resistant prostate cancer cells . It achieves this by degrading both full-length and splice variant androgen receptors .

Eigenschaften

IUPAC Name |

(1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGUKFHHNQMKJI-CIOHCNBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)/O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200352 | |

| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylcurcumin | |

CAS RN |

52328-98-0 | |

| Record name | Dimethylcurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylcurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcurcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of ASC-J9 and how does it exert its effects?

A1: ASC-J9 primarily targets the androgen receptor (AR) [, , , , , , , , , , , , , ]. Unlike traditional anti-androgens that compete with androgens for AR binding, ASC-J9 enhances AR degradation [, , ]. This leads to the downregulation of AR signaling pathways, impacting various downstream processes involved in prostate cancer, BPH, and other AR-related diseases [, , , , , , , , , , , , , ].

Q2: How does ASC-J9's mechanism of action differ from that of traditional anti-androgens like Casodex or MDV3100?

A2: Unlike Casodex or MDV3100, which antagonize AR by competing with androgens, ASC-J9 enhances AR degradation, leading to a more profound suppression of AR signaling [, ]. Studies have shown that Casodex and MDV3100 can actually promote prostate cancer metastasis through alternative pathways, whereas ASC-J9 demonstrates anti-metastatic properties [, , ].

Q3: What are the downstream effects of ASC-J9 mediated AR degradation?

A3: ASC-J9's action on AR leads to a cascade of downstream effects, including:

- Inhibition of prostate cancer cell growth and metastasis [, , , , , , ]

- Suppression of prostate stromal cell growth in BPH [, ]

- Reduction of bladder cancer progression []

- Modulation of inflammatory responses in various diseases [, , , , , ]

- Accelerated cutaneous wound healing []

- Enhanced T-cell reconstitution and bone marrow transplant grafting efficacy []

Q4: What is the molecular formula, weight, and spectroscopic data of ASC-J9?

A4: ASC-J9 (Dimethylcurcumin) has the following characteristics:

Q5: Is there information available on the material compatibility and stability of ASC-J9 under various conditions?

A5: While the provided research focuses on the biological effects of ASC-J9, limited information is available regarding its material compatibility and stability under various conditions beyond its solubility in different solvents for experimental use [, , ]. Further research is needed to explore these aspects.

Q6: Does ASC-J9 possess any catalytic properties or have applications in catalysis?

A6: The provided research primarily focuses on the biological activities and therapeutic potential of ASC-J9. There is no mention of catalytic properties or applications in the context of these studies.

Q7: Has computational chemistry been used to study ASC-J9?

A7: The provided research focuses mainly on in vitro and in vivo studies. While it mentions the synthesis and structure-activity relationships of ASC-J9 and its analogues, it doesn't delve into specific computational chemistry studies or QSAR models [, ].

Q8: What is known about the stability and formulation strategies for ASC-J9?

A8: While the provided research doesn't specifically address the stability of ASC-J9 under various conditions, it highlights the compound's poor bioavailability when administered alone []. Research suggests that consuming curcuminoids as part of a turmeric matrix, such as in fresh or powdered turmeric, significantly enhances bioavailability compared to isolated curcumin powder []. This suggests that the natural matrix and co-presence of other turmeric compounds might offer stabilizing and bioavailability-enhancing effects.

Q9: Are there any specific formulation strategies being explored to improve ASC-J9's stability, solubility, or bioavailability?

A9: Although the research doesn't mention specific formulation strategies for ASC-J9, one study describes the synthesis of ethylene-carbonate-linked L-valine derivatives of 4,4-Dimethylcurcumin to improve its solubility and potentially enhance cellular uptake and anticancer activity []. This approach might be applicable to ASC-J9 as well. Another study used an electrospun scaffold loaded with ASC-J9 for wound healing, suggesting a potential delivery system for localized application [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)

![N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid](/img/structure/B1665122.png)